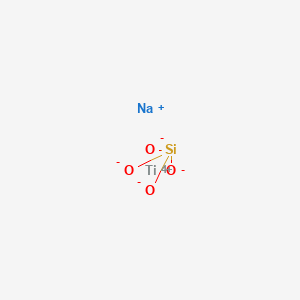

Sodium;titanium(4+);silicate

Overview

Description

Sodium titanium silicate is an inorganic compound that has garnered significant attention due to its unique properties and potential applications. It is composed of sodium, titanium in its +4 oxidation state, and silicate. This compound is known for its stability and ion-exchange capabilities, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium titanium silicate can be synthesized through several methods. One common approach involves the dropwise addition of sodium silicate solution to titanium(IV) chloride solution in hydrochloric acid with constant stirring. The pH of the mixture is adjusted to around 6.5 to 7.0 using sodium hydroxide solution . Another method involves the hydrothermal treatment of alkoxy hydrogels or metastable alkaline solutions of peroxotitanium complexes, resulting in the precipitation of titanium silicates .

Industrial Production Methods: Industrial production of sodium titanium silicate typically involves optimizing the synthesis conditions to achieve high purity and yield. This includes controlling the ratio of reagents, temperature, and pH levels. The use of inorganic precursors and hydrothermal treatment is common in industrial settings to produce crystalline sodium titanium silicate with desired properties .

Chemical Reactions Analysis

Types of Reactions: Sodium titanium silicate undergoes various chemical reactions, including ion exchange, adsorption, and complexation. It is particularly noted for its ability to exchange ions with alkali and alkaline earth metal ions .

Common Reagents and Conditions: The ion-exchange reactions typically involve reagents such as ethylenediaminetetraacetic acid (EDTA) solutions at neutral pH levels. The compound’s stability under thermal, chemical, and radiation conditions makes it suitable for use in various reaction environments .

Major Products Formed: The major products formed from these reactions depend on the specific ions being exchanged. For instance, when used in ion-exchange chromatography, sodium titanium silicate can separate yttrium-90 from strontium-90, resulting in the formation of carrier-free yttrium-90 .

Scientific Research Applications

Water Treatment

Sodium titanium silicate serves as an effective ion exchange medium for the removal of contaminants from water. Its synthesis involves combining sources of titanium and sodium oxide, resulting in a product capable of removing heavy metals such as lead and cesium from water sources.

Case Study: Ion Exchange Performance

A study demonstrated that sodium titanate ion exchange media exhibited superior performance compared to conventional products. In tests involving lead-contaminated water, sodium titanate significantly reduced lead levels, showcasing its effectiveness in environmental remediation efforts .

| Contaminant | Initial Concentration (ppm) | Final Concentration (ppm) | Ion Exchange Medium Used |

|---|---|---|---|

| Lead | 50 | 0.5 | Sodium Titanate |

| Cesium | 100 | 1.2 | Sodium Titanate |

Photocatalytic Applications

Sodium titanium silicate has been explored for its photocatalytic properties, particularly in degrading organic pollutants under UV light. The compound's ability to facilitate photocatalytic reactions makes it valuable in environmental cleanup processes.

Case Study: Photocatalytic Degradation

Research indicated that sodium titanate can effectively degrade organic dyes when exposed to UV light, achieving degradation rates exceeding 90% within a few hours . This application is particularly relevant for wastewater treatment facilities aiming to reduce organic load.

Construction Materials

In the construction industry, sodium titanium silicate is utilized as a binder in the formulation of advanced concrete and ceramics. Its inclusion enhances the mechanical properties of these materials, providing increased strength and durability.

Data Table: Mechanical Properties of Concrete with Sodium Titanium Silicate

| Sample Type | Compressive Strength (MPa) | Flexural Strength (MPa) |

|---|---|---|

| Control (No Additive) | 25 | 5 |

| With Sodium Titanate | 30 | 7 |

Ceramics and Glass

Sodium titanium silicate is also used in the production of specialty glasses and ceramics. Its unique properties contribute to lower density and improved thermal stability, making it suitable for applications where weight reduction is critical.

Properties Comparison of Sodium Titanium Silicate Glasses

| Property | Value |

|---|---|

| Density | 2.4 g/cm³ |

| Thermal Expansion Coefficient | 5 x 10^-6 /°C |

| Softening Point | 600 °C |

Catalysis

The compound has potential applications as a catalyst in various chemical reactions due to its unique structural properties. Research into its catalytic capabilities is ongoing, with promising results in facilitating reactions that require high thermal stability.

Mechanism of Action

The mechanism by which sodium titanium silicate exerts its effects primarily involves ion exchange. The compound’s structure allows it to selectively adsorb and exchange specific ions, such as cesium and strontium radionuclides. This ion-exchange process is facilitated by the compound’s crystalline structure, which provides sites for ion adsorption and exchange .

Comparison with Similar Compounds

Titanium Phosphates: These compounds are also used for ion exchange and have applications in heterogeneous catalysis and proton conduction.

Titanium Silicates: Similar to sodium titanium silicate, these compounds are used for their ion-exchange properties and stability under various conditions.

Uniqueness: Sodium titanium silicate is unique due to its high stability under thermal, chemical, and radiation conditions. Its ability to selectively adsorb and exchange ions, particularly in neutral pH environments, sets it apart from other similar compounds .

Biological Activity

Sodium titanium silicate, particularly in its form as sodium titanium(4+) silicate, is a compound of growing interest in various fields, including materials science and biomedicine. This compound is characterized by its unique structural properties and potential biological activities, making it a subject of extensive research.

Chemical Structure and Properties

Sodium titanium silicate can be represented by the formula , where titanium is in the +4 oxidation state. The compound exhibits a layered structure that contributes to its reactivity and interaction with biological systems. The presence of sodium ions enhances its solubility and facilitates its interaction with biological environments.

| Property | Value |

|---|---|

| Molecular Weight | 202.22 g/mol |

| Density | 2.42 - 3.00 g/cm³ |

| Solubility | Soluble in water |

| Melting Point | 1100 °C |

| Crystal System | Orthorhombic |

Biocompatibility and Bioactivity

Research indicates that sodium titanium silicate exhibits favorable biocompatibility, making it suitable for biomedical applications, particularly in bone tissue engineering. The material's ability to interact with biological fluids leads to the formation of hydroxyapatite (HA), a mineral form of calcium apatite that is integral to bone structure.

Case Study: Hydroxyapatite Formation

A study demonstrated that sodium titanium silicate immersed in simulated body fluid (SBF) for varying durations resulted in significant HA formation on its surface. The results indicated:

- 3 Days Immersion : Initial HA nucleation observed.

- 7 Days Immersion : Complete coverage of the surface with HA.

This transformation was confirmed using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM), highlighting the compound's ability to promote mineralization similar to natural bone processes .

The biological activity of sodium titanium silicate can be attributed to several mechanisms:

- Ionic Release : The dissolution of sodium ions enhances local ionic concentrations, which promotes osteogenic activity.

- Surface Interaction : The compound's surface chemistry facilitates protein adsorption and cell attachment, critical for bone integration.

- Hydroxyapatite Induction : The formation of a silicon-rich layer on the material's surface plays a pivotal role in inducing HA formation .

Table 2: Summary of Biological Activity Findings

| Study Reference | Duration (Days) | Observed Activity |

|---|---|---|

| 3 | Initial HA nucleation | |

| 7 | Complete HA coverage | |

| Variable | Enhanced osteoblast proliferation |

Applications in Bone Tissue Engineering

Given its favorable biological properties, sodium titanium silicate is being explored as a scaffold material in bone tissue engineering. Its ability to support cell attachment and promote mineralization makes it an attractive candidate for applications such as:

- Bone graft substitutes

- Coatings for orthopedic implants

- Dental applications

Case Study: Implant Integration

A comparative study involving titanium implants coated with sodium titanium silicate demonstrated improved osseointegration compared to uncoated implants. Histological analysis revealed enhanced bone formation around the coated implants, indicating superior biocompatibility and integration capabilities .

Properties

IUPAC Name |

sodium;titanium(4+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.O4Si.Ti/c;1-5(2,3)4;/q+1;-4;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQKFMYJTOVAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Na+].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO4SiTi+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721343 | |

| Record name | sodium;titanium(4+);silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12034-35-4 | |

| Record name | sodium;titanium(4+);silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.